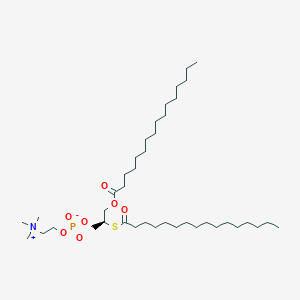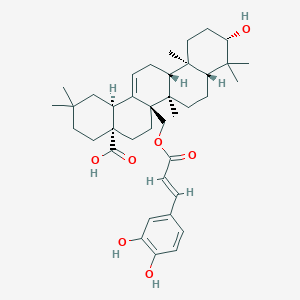
Octadecylmethylchlorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecylmethylchlorosilane: is an organosilicon compound with the chemical formula C19H41ClSi . It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is characterized by the presence of an octadecyl group, a methyl group, and a chlorine atom attached to a silicon atom. It is typically a colorless liquid with a molecular weight of 333.07 g/mol .
Mechanism of Action
Target of Action
Octadecylmethylchlorosilane is primarily used as a chemical intermediate . Its primary targets are the substances it reacts with in chemical synthesis processes. The exact targets can vary depending on the specific reactions it is involved in.
Biochemical Pathways
It is primarily used in industrial and research settings for chemical synthesis . .
Pharmacokinetics
It is primarily used in industrial settings or in research as a chemical intermediate .
Result of Action
The result of this compound’s action is the formation of new chemical compounds. It acts as a building block in chemical synthesis, facilitating the formation of more complex molecules .
Biochemical Analysis
Biochemical Properties
It is known that it is a colorless liquid and is used as a silanization agent
Cellular Effects
It is known that it can cause severe skin burns and eye damage . It is also known to react violently with water .
Molecular Mechanism
It is known that it is flammable and hydrolyzes readily with the release of hydrogen chloride .
Temporal Effects in Laboratory Settings
It is known that it is flammable and hydrolyzes readily with the release of hydrogen chloride .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octadecylmethylchlorosilane can be synthesized through the reaction of chloromethylsilane with octadecyl lithium chloride. The specific preparation method can be adjusted based on the required purity, scale, and application field .
Industrial Production Methods: In industrial settings, the production of this compound often involves the direct chlorination of octadecylmethylsilane. This process requires careful control of reaction conditions to ensure high yield and purity. The reaction typically takes place in a controlled environment to prevent contamination and ensure safety .
Chemical Reactions Analysis
Types of Reactions: Octadecylmethylchlorosilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Hydrolysis: In the presence of water or moisture, this compound can hydrolyze to form silanols and hydrochloric acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alcohols, amines, and other nucleophiles. These reactions typically occur under mild conditions with the use of a catalyst.
Hydrolysis: This reaction occurs readily in the presence of water or moisture, often at room temperature.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, the major products can include octadecylmethylsilanol, octadecylmethylamine, etc.
Hydrolysis: The primary products are octadecylmethylsilanol and hydrochloric acid.
Scientific Research Applications
Chemistry: Octadecylmethylchlorosilane is widely used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which are used to enhance the adhesion between organic and inorganic materials .
Biology and Medicine: In biological research, this compound is used to modify surfaces to create hydrophobic coatings. These coatings are essential in the development of biosensors and other diagnostic devices .
Industry: In industrial applications, this compound is used as a surface modifier to impart hydrophobic properties to materials. It is also used in the production of water-repellent coatings and lubricants .
Comparison with Similar Compounds
Octadecyltrichlorosilane: Similar to octadecylmethylchlorosilane but contains three chlorine atoms attached to the silicon atom.
Octadecyldimethylchlorosilane: Contains two methyl groups and one chlorine atom attached to the silicon atom.
Octadecylmethyldichlorosilane: Contains two chlorine atoms and one methyl group attached to the silicon atom.
Uniqueness: this compound is unique due to its specific combination of an octadecyl group, a methyl group, and a chlorine atom. This unique structure allows it to be used in a wide range of applications, from surface modification to the synthesis of advanced materials .
Properties
InChI |
InChI=1S/C19H40ClSi/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(2)20/h3-19H2,1-2H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHXJCBRDQLLMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40ClSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B53977.png)

![tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate](/img/structure/B53980.png)
![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester](/img/structure/B53983.png)






![Ethyl 8-aminoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B53995.png)


